molecular formula C18H20N2 B12587303 2-[(2S)-1-([1,1'-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole CAS No. 873802-40-5

2-[(2S)-1-([1,1'-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole

Cat. No.: B12587303
CAS No.: 873802-40-5
M. Wt: 264.4 g/mol
InChI Key: VKOXICYFEFRTQW-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole typically involves the reaction of biphenyl derivatives with imidazole under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions can include various substituted imidazole derivatives, which may exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 2-[(2S)-1-([1,1’-Biphenyl]-2-yl)propan-2-yl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

CAS No.

873802-40-5

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

2-[(2S)-1-(2-phenylphenyl)propan-2-yl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C18H20N2/c1-14(18-19-11-12-20-18)13-16-9-5-6-10-17(16)15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,19,20)/t14-/m0/s1

InChI Key

VKOXICYFEFRTQW-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1C2=CC=CC=C2)C3=NCCN3

Canonical SMILES

CC(CC1=CC=CC=C1C2=CC=CC=C2)C3=NCCN3

Origin of Product

United States

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